2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
CAS No.:
Cat. No.: VC15797465
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3OS |
|---|---|
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | WCBZHQKUYZKSOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole belongs to the thiazole class, featuring a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The hydrazinyl group (-NH-NH₂) at position 2 and the 4-methoxy-3-methylphenyl substituent at position 4 define its unique electronic and steric profile. The IUPAC name [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine reflects this substitution pattern, while its canonical SMILES string CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC provides a machine-readable representation of its connectivity.
Table 1: Key Identifiers of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃OS | |
| Molecular Weight | 235.31 g/mol | |
| IUPAC Name | [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine | |
| InChI Key | WCBZHQKUYZKSOM-UHFFFAOYSA-N | |
| PubChem CID | 7174011 |
Stereoelectronic Characteristics
The molecule’s electronic distribution is influenced by the electron-donating methoxy group (-OCH₃) and the methyl group (-CH₃) on the phenyl ring, which enhance aromatic π-electron density. The hydrazinyl group contributes two NH units capable of hydrogen bonding, a feature critical for interactions with biological targets . Computational studies of analogous thiazoles suggest moderate lipophilicity (predicted XLogP3 ~2.2) , which may influence membrane permeability in biological systems.
Synthesis and Manufacturing
General Synthetic Strategy
While no explicit protocol for 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is documented, its synthesis likely follows established routes for 4-aryl-2-hydrazinylthiazoles. A representative method involves:
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Thiosemicarbazone Formation: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone.
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Cyclization with α-Halo Ketones: Reaction with 2-bromo-1-aryl-ethanone under reflux in ethanol, facilitating cyclization via nucleophilic displacement of bromide by the thiosemicarbazone’s sulfur atom .
Table 2: Hypothetical Reaction Conditions Based on Analogous Syntheses
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–5 hours |
| Yield (Estimated) | 70–85% |
Analytical Characterization
Synthesized batches would typically be characterized by:
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IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N), and ~1240 cm⁻¹ (C-O) .
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¹H NMR: Signals for methoxy protons at δ 3.8–3.9 ppm, methyl groups at δ 2.3–2.5 ppm, and hydrazinyl NH protons at δ 5.5–12.2 ppm depending on solvent and hydrogen bonding .
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Mass Spectrometry: A molecular ion peak at m/z 235.31 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage.
Physicochemical Properties
Thermodynamic Parameters
The compound’s stability and solubility are critical for handling and formulation:
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Melting Point: Predicted to range between 170–180°C based on analogs .
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Aqueous Solubility: Limited due to aromatic and thiazole moieties; enhanced in polar aprotic solvents (DMSO, DMF).
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Lipophilicity: Computed XLogP3 ≈2.5 , suggesting moderate membrane permeability.
Table 3: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | PubChem Descriptor |
| Hydrogen Bond Acceptors | 5 | PubChem Descriptor |
| Rotatable Bonds | 3 | PubChem Descriptor |
| Topological Polar Surface Area | 85.3 Ų | Computed |
Spectroscopic Profiles
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UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the thiazole and phenyl rings.
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Fluorescence: Weak emission expected at 350–400 nm, common in conjugated heterocycles.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Though direct studies are absent, structurally related thiazoles exhibit:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .
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Antioxidant Capacity: Scavenging of reactive oxygen species (ROS) through hydrazine’s redox-active NH groups .
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Enzyme Inhibition: Interaction with kinase ATP-binding sites due to thiazole’s mimicry of purine motifs .
Structure-Activity Relationships (SAR)
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Hydrazinyl Group: Critical for hydrogen bonding with biological targets; replacement with alkyl groups diminishes activity .
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Methoxy-Methylphenyl Group: Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Functionalization at the hydrazine group to create Schiff base metal complexes.
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Antibiotics: Coupling with β-lactam scaffolds to target drug-resistant bacteria.
Material Science
Potential applications include:
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Coordination Polymers: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic frameworks.
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Organic Semiconductors: Electron-deficient thiazole core for charge transport layers.
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